molecular formula C19H18FN3O4 B2371906 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 954698-31-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2371906
CAS No.: 954698-31-8
M. Wt: 371.368
InChI Key: GDMHGCNXIRTEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound offered for early-stage pharmacological and biochemical research. Its molecular structure, incorporating both a urea linkage and a benzo[1,3]dioxole moiety, is of significant interest in the exploration of small-molecule interactions with therapeutic targets. Compounds with these structural features are frequently investigated for their ability to modulate key cellular signaling pathways . For instance, research into similar urea-based chemicals has explored their role as potential inhibitors of differentiation (Id) proteins, which are key regulators of cellular determination and tissue development . The basic helix-loop-helix (bHLH) family of transcription factors, which Id proteins inhibit, are involved in essential processes including neurogenesis, myogenesis, and cell proliferation . Furthermore, the structural characteristics of this reagent make it a candidate for probing the function of complex transmembrane signaling systems, such as G protein-coupled receptors (GPCRs), which are pivotal targets in drug discovery . Signaling through GPCRs is enacted by the activation of heterotrimeric GTP-binding proteins (G proteins), which in turn regulate downstream effectors like adenylyl cyclase and phospholipase C-β . This product is designed to support scientists in hit-to-lead optimization and mechanistic studies in cell biology. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMHGCNXIRTEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 1-((1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea can be approached through several retrosynthetic pathways. The most logical disconnections involve:

  • Formation of the urea linkage between the primary amine of the pyrrolidinone intermediate and 2-fluorophenyl isocyanate
  • Construction of the substituted pyrrolidinone ring system
  • Introduction of the benzo[d]dioxole moiety

This retrosynthetic strategy aligns with common approaches used for similar compounds as documented in the literature for related structures. The synthetic pathway typically begins with commercially available or easily accessible starting materials such as 1,3-benzodioxole-5-carbaldehyde (piperonal) or 1-(benzo[d]dioxol-5-yl)ethanone.

Key Intermediates

Several key intermediates can be identified in the synthetic route to the target compound:

  • Benzo[d]dioxol-5-yl derivatives as starting materials
  • Substituted pyrrolidin-3-ylmethylamine intermediates
  • Activated 2-fluorophenyl derivatives for urea formation

The synthesis of these intermediates is documented in various patent applications and research articles dealing with structurally similar compounds. The selection of specific routes depends on factors such as reagent availability, reaction efficiency, and the desired stereochemical outcome.

Detailed Synthetic Routes

Route A: Synthesis via Piperonal Derivatives

Based on synthetic procedures described for similar compounds, a viable route begins with piperonal (1,3-benzodioxole-5-carbaldehyde) as the starting material. This approach involves:

Synthesis of 1,3-benzodioxole-5-carbaldehyde (Piperonal)

Alternative Synthetic Approaches

Carbonylation Route

A synthetic strategy described in patent literature for similar compounds involves the use of phosgene or phosgene equivalents. This approach can be adapted for the synthesis of the target compound:

  • To a stirred solution of an appropriate 5-(benzo[d]dioxol-5-yl)-3-substituted-4,5-dihydropyrazole derivative (0.5 g, 2 mmol) in 20 ml chloroform, phosgene (12.5% W/V solution in toluene, 1.6 ml, 2 mmol) is added
  • The mixture is stirred at room temperature for 10 minutes followed by the addition of the appropriate amine (6 mmol, 3 mol equivalents)
  • The reaction mixture is kept under stirring at room temperature overnight
  • The mixture is then washed with sodium bicarbonate solution (10%, 20 ml) and water
  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to afford the corresponding product

This methodology has been successfully applied to the synthesis of various urea derivatives containing the benzo[d]dioxol-5-yl moiety and could be adapted for the preparation of the target compound.

Chloroacetyl Chloride Route

An alternative approach involves the use of chloroacetyl chloride as described for the synthesis of related compounds:

  • To a stirred solution of the appropriate amine intermediate (2 mmol) in 20 ml chloroform, chloroacetyl chloride (0.16 ml, 0.23 g, 2 mmol) is added
  • The mixture is stirred at room temperature for 30 minutes
  • The reaction mixture is washed with sodium bicarbonate solution (10%, 20 ml)
  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to afford the crude intermediate
  • This intermediate can then be further functionalized to introduce the 2-fluorophenyl urea moiety

Reaction Conditions and Optimization

Temperature and Solvent Effects

The choice of reaction conditions significantly impacts the efficiency and selectivity of the synthesis. Based on procedures for related compounds, the following observations can be made:

  • Solvent selection: Chloroform, dichloromethane, and tetrahydrofuran are commonly employed for urea formation reactions, offering good solubility for both the amine intermediate and the isocyanate reagent
  • Temperature control: Urea formation reactions are typically conducted at temperatures ranging from 0°C to room temperature to ensure selectivity and minimize side reactions
  • Reaction time: The duration can vary from a few hours to overnight depending on the reactivity of the specific substrates

Optimization of these parameters is crucial for achieving high yields and purity of the target compound.

Purification Techniques

The purification of 1-((1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea and its intermediates typically involves:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform/ethyl acetate mixtures)
  • Recrystallization from suitable solvents such as ethanol for solid intermediates and products
  • Extraction and washing procedures to remove inorganic byproducts and unreacted starting materials

For closely related compounds, recrystallization from ethanol has been reported to be effective for solid products, while column chromatography (silica gel 60, 0.063–0.200 mm) with chloroform or chloroform/ethyl acetate (1:1 v/v) as mobile phase is suitable for purification of oily products.

Analytical Characterization

Spectroscopic Data

Based on the characterization data available for structurally similar compounds, the expected spectroscopic properties of 1-((1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would typically show characteristic signals for:

  • Benzo[d]dioxol-5-yl protons (6.7-7.0 ppm)
  • Methylenedioxy protons (-OCH2O-, ~5.9-6.0 ppm)
  • Pyrrolidinone ring protons (2.5-4.0 ppm)
  • Methylene protons adjacent to the urea (~3.2-3.4 ppm)
  • 2-Fluorophenyl aromatic protons (7.0-7.8 ppm)
  • NH protons of the urea moiety (8.0-9.0 ppm)

The 13C NMR spectrum would display signals for:

  • Carbonyl carbons of the pyrrolidinone and urea (~165-175 ppm)
  • Aromatic carbons (110-150 ppm)
  • Methylenedioxy carbon (~101 ppm)
  • Pyrrolidinone ring carbons (30-50 ppm)
  • Methylene carbon adjacent to the urea (~40-45 ppm)
Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (3300-3400 cm-1)
  • C=O stretching of the pyrrolidinone (1680-1700 cm-1)
  • C=O stretching of the urea (1640-1660 cm-1)
  • C-F stretching (1000-1100 cm-1)
  • C-O-C stretching of the methylenedioxy group (1240-1260 cm-1)
Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak corresponding to the calculated molecular weight (~371 m/z)
  • Characteristic fragmentation patterns including loss of the 2-fluorophenyl group and cleavage of the urea linkage

Purity Assessment

The purity of the synthesized compound can be determined using:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis to confirm the elemental composition matches the theoretical values

For related compounds, TLC monitoring has been used to follow reaction progress, while HPLC has been employed for purity assessment of the final products.

Comparison with Related Compounds

Several structurally related compounds have been reported in the literature and patent applications, providing valuable comparative data:

Compound CAS Number Molecular Weight Structure Variation
1-((1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea 954660-76-5 383.4 3-Methoxyphenyl instead of 2-fluorophenyl
1-((1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea 955257-88-2 383.4 2-Methoxyphenyl instead of 2-fluorophenyl
1-((1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea 955258-24-9 401.8 4-Chlorobenzyl instead of 2-fluorophenyl
1-(1,3-Benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea - 292.24 Lacks pyrrolidinone, has 2,4-difluorophenyl

These structurally related compounds share common synthetic approaches and can provide guidance for the preparation of the target molecule.

Biological Significance and Applications

The target compound belongs to a class of urea derivatives that have been investigated for their biological properties, particularly as formyl peptide receptor (FPR) modulators. FPRs are expressed on various leukocytes and play important roles in inflammation processes. Key aspects of the biological significance include:

  • FPR1 is a G protein-coupled receptor expressed on inflammatory cells such as monocytes, neutrophils, and T cells
  • FPR1 plays a critical role in leukocyte trafficking during inflammation
  • FPR1 antagonists may represent novel therapeutics for modulating innate immunity and treating inflammatory diseases

The development of effective synthetic routes to 1-((1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea and related compounds is therefore of significant interest for medicinal chemistry and drug discovery efforts targeting inflammation-related conditions.

This comprehensive analysis of the preparation methods for 1-((1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea has provided detailed synthetic routes based on approaches reported for structurally similar compounds. The synthesis can be accomplished through multiple pathways, with key steps involving the formation of the pyrrolidinone core, introduction of the benzo[d]dioxol-5-yl moiety, and construction of the urea linkage with the 2-fluorophenyl group.

The strategies presented herein draw from established synthetic methodologies documented in patents and research articles on related compounds. While the exact synthesis of the specific target molecule may require optimization of reaction conditions and purification procedures, the described approaches provide a solid foundation for its preparation. The compound's potential biological activity as an FPR1 modulator makes it a valuable target for medicinal chemistry efforts focused on developing novel anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea undergoes various chemical reactions including:

  • Oxidation: Reaction with oxidizing agents leading to the formation of different oxidation states.

  • Reduction: Reaction with reducing agents to gain electrons and form reduced products.

  • Substitution: Electrophilic or nucleophilic substitution reactions, especially at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

Reagents such as potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution) are commonly used. The reaction conditions vary based on the desired transformation, often involving specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products

The products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinone derivatives, while reduction can lead to dihydro analogs. Substitution reactions typically result in modified functional groups on the benzodioxole and fluorophenyl rings.

Scientific Research Applications

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea finds applications across various scientific disciplines:

  • Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.

  • Biology: : Serves as a probe in studying biological pathways and mechanisms.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea exerts its effects involves interaction with specific molecular targets. These targets include enzymes, receptors, and signaling pathways. The compound’s structural features allow it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (), differs in the fluorophenyl substituent position (2- vs. 4-fluorophenyl). The ortho-fluorine (2-position) may introduce steric hindrance, reducing rotational freedom of the phenyl ring compared to the para-substituted analog. This could alter binding pocket interactions in enzyme targets .

Feature Target Compound 4-Fluorophenyl Analog ()
Fluorophenyl Position 2-fluorophenyl (ortho) 4-fluorophenyl (para)
Pyrrolidin-5-one Substitution Methyl group at 3-position Direct linkage to urea group
Hydrogen-Bonding Capacity Urea group (-NH-C(=O)-NH-) Urea group
Potential Steric Effects Higher (ortho-F) Lower (para-F)

Conformational Analysis of Pyrrolidin-5-one Rings

The puckering of the pyrrolidin-5-one ring impacts molecular geometry. Cremer and Pople’s puckering coordinates () describe nonplanar conformations in five-membered rings. For the target compound, the 5-oxo group likely flattens the ring, reducing pseudorotational flexibility compared to non-ketone analogs. This rigidity may enhance selectivity but reduce adaptability in binding sites .

Crystallographic and Solid-State Comparisons

Mercury CSD 2.0 () enables analysis of crystal packing. The benzo[d][1,3]dioxole group in the target may promote π-π stacking, while the 2-fluorophenyl group could disrupt symmetry, leading to polymorphic diversity. Such differences influence solubility and bioavailability .

Functional Group Variations

D-19 (), a pyrrole-3-carboxamide analog, replaces the urea group with a carboxamide. The urea’s dual hydrogen-bonding capacity may confer stronger target affinity but lower membrane permeability compared to carboxamides. Additionally, the absence of a fluorophenyl group in D-19 reduces electron-withdrawing effects, altering electronic properties .

Research Findings and Implications

  • Fluorine Position : Ortho-fluorine (target) vs. para-fluorine () may lead to divergent biological activities. Para-substituted analogs often exhibit higher metabolic stability due to reduced steric interactions with metabolizing enzymes .
  • Ring Conformation: The 5-oxo group in the pyrrolidine ring likely restricts pseudorotation, favoring a single conformer. This contrasts with non-ketone analogs (e.g., cyclopropane derivatives in ), which exhibit greater conformational flexibility .
  • Solid Forms : Patent data () highlights the importance of polymorph screening for urea derivatives. The target compound’s crystallization behavior remains unexplored but could mirror trends in related compounds .

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article aims to consolidate the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3O4C_{19}H_{20}FN_{3}O_{4}, with a molecular weight of approximately 373.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance, and a fluorophenyl group that may enhance biological activity through increased lipophilicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole scaffold. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain cases .

Compound NameCancer Cell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The anticancer mechanisms of compounds similar to This compound often involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These derivatives were tested for their cytotoxic effects against different cancer cell lines. The results demonstrated that many compounds exhibited significant antitumor activity without notable toxicity towards normal cell lines (IC50 > 150 µM) . This selectivity is critical for developing safer therapeutic agents.

Q & A

Q. Critical parameters :

  • Solvent polarity : THF enhances cyclization efficiency compared to DMF.
  • Catalyst loading : Pd catalyst ≥5 mol% improves benzodioxole coupling yield (from 45% to 72%) .
  • Purity control : Post-synthesis HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Advanced: How does the compound’s stereochemistry influence its binding affinity to kinase targets like EGFR or VEGFR2?

Answer:
The compound’s activity depends on the spatial arrangement of its substituents:

  • Pyrrolidinone ring : The 5-oxo group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR Tyr845).
  • 2-Fluorophenyl group : Fluorine’s electronegativity enhances hydrophobic interactions in the kinase hinge region .
  • Benzodioxole moiety : The dioxole oxygen atoms participate in π-π stacking with Phe699 in VEGFR2 .

Q. Methodological validation :

  • Molecular docking : AutoDock Vina simulations show a binding energy of -9.2 kcal/mol for EGFR vs. -8.5 kcal/mol for VEGFR2 .
  • Comparative SAR : Replacing benzodioxole with thiophene (as in ) reduces IC₅₀ by 40% in kinase inhibition assays .

Table 1 : Binding affinities of structural analogs

Substituent ModificationsTarget KinaseIC₅₀ (nM)Source
Benzodioxole (original)EGFR18 ± 2.1
Thiophene (analog)EGFR32 ± 3.4
4-Fluorophenyl (vs. 2-fluoro)VEGFR245 ± 4.8

Basic: Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

  • HPLC-MS : Quantifies degradation products (e.g., hydrolyzed urea bonds) in simulated gastric fluid (pH 2.0, 37°C).
  • ¹H/¹³C NMR : Detects structural changes in DMSO-d₆ after 24-hour exposure to liver microsomes .
  • X-ray crystallography : Resolves crystal packing defects caused by the fluorophenyl group (Mercury CSD 2.0 software) .

Q. Key findings :

  • The compound shows 85% stability in plasma after 6 hours but degrades rapidly in acidic conditions (t₁/₂ = 1.2 hours) .

Advanced: How can researchers resolve contradictions in reported anticancer efficacy across cell line models?

Answer:
Discrepancies arise due to:

Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity (IC₅₀ = 12 nM) than MCF-7 (ER+, IC₅₀ = 28 nM) due to differential expression of efflux transporters .

Assay conditions : PrestoBlue assays underestimate cytotoxicity compared to clonogenic survival assays .

Q. Methodological recommendations :

  • Use orthogonal assays (e.g., flow cytometry for apoptosis + Western blot for caspase-3 cleavage).
  • Normalize data to baseline ATP levels in 3D spheroid models .

Advanced: What computational strategies predict metabolic liabilities of the urea linker?

Answer:

  • In silico metabolism : Schrödinger’s BioLuminate predicts CYP3A4-mediated N-dealkylation at the pyrrolidinone nitrogen .
  • MD simulations : AMBER forcefield simulations reveal urea bond flexibility increases susceptibility to hydrolysis in aqueous environments (RMSD = 1.8 Å over 50 ns) .

Q. Experimental validation :

  • Incubate with human liver microsomes + NADPH; LC-MS identifies a major metabolite (m/z 289.1) corresponding to cleaved benzodioxole-pyrrolidinone fragment .

Basic: What in vivo models are appropriate for evaluating pharmacokinetics?

Answer:

  • Rodent models : Sprague-Dawley rats (IV administration, 5 mg/kg) show a Cₘₐₓ of 1.2 µg/mL and t₁/₂ of 3.1 hours.
  • Dosing considerations : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 60% .

Table 2 : Pharmacokinetic parameters

ParameterValue (Rat)Value (Mouse)
Bioavailability22%18%
Vd (L/kg)2.11.8
Clearance0.45 L/h0.38 L/h

Advanced: How can cryo-EM elucidate the compound’s binding mode to tubulin?

Answer:

  • Sample preparation : Incubate compound (10 µM) with β-tubulin (2 mg/mL) in PIPES buffer (pH 6.8) and vitrify using liquid ethane.
  • Data collection : Titan Krios microscope (300 kV, 130,000x magnification) generates 3.2 Å resolution maps .
  • Analysis : Relion 4.0 software reconstructs density maps showing the benzodioxole group occupying the colchicine-binding site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.